Vitexdoin A

Anti-inflammatory Nitric oxide Macrophage

Vitexdoin A is a structurally defined phenyldihydronaphthalene-type lignan (C19H18O6, MW 342.34) with confirmed moderate NO inhibitory activity (IC50 0.38 μM) in LPS-stimulated RAW 264.7 macrophages. Its dihydronaphthalene core scaffold distinguishes it from common β-β-linked lignans, enabling systematic scaffold-activity studies. Choose Vitexdoin A as a non-maximal positive control for inflammation assays or as a calibrated reference for evaluating Vitex species extracts. Substituting with crude total lignan extracts without verifying NO modulation profiles risks confounding experimental outcomes.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B12380148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexdoin A
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O
InChIInChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1
InChIKeyPNRPRUVCFFHMMC-LIRRHRJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitexdoin A for Research Procurement: Baseline Identity and Structural Classification


Vitexdoin A (CAS 1186021-77-1, molecular formula C19H18O6, MW 342.34) is a phenyldihydronaphthalene-type lignan first isolated and characterized from the seeds of Vitex negundo [1]. Unlike common lignans that dimerize via β-β linkage, Vitexdoin A features a dihydronaphthalene core scaffold derived from modified phenylpropanoid coupling [1], placing it within a distinct subclass of nor-lignan derivatives [2]. It is reported to function as a nitric oxide (NO) scavenger and exhibits anti-inflammatory properties in macrophage-based assays [1].

Why Vitexdoin A Cannot Be Interchanged with Generic Lignans or Total Vitex Extracts


Lignans from Vitex negundo seeds exhibit substantial variation in both NO inhibitory potency (IC50 values spanning 0.11 to 0.57 μM) [1] and antioxidant activity profiles [2], demonstrating that the specific substitution pattern on the dihydronaphthalene or phenylnaphthalene scaffold directly dictates biological readouts. Total lignan extracts (TOV) contain a mixture of VN1 (6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde), vitedoin A (VN2), vitedoamine A (VN5), and Vitexdoin A (VN12) [3], each with divergent pharmacokinetic and mechanistic properties. For example, vitedoin A (VN2) but not VN1 suppresses osteoclast differentiation via ERK/NFATc1 signaling [4], while Vitexdoin A is primarily characterized for NO scavenging [1]. Substituting Vitexdoin A with a crude extract or an alternative lignan without verifying the specific activity profile risks confounding experimental outcomes, particularly in inflammation models where NO modulation is the primary endpoint [1].

Quantitative Differentiation Evidence for Vitexdoin A: Head-to-Head and Cross-Study Comparisons


Vitexdoin A NO Inhibitory Potency in LPS-Stimulated RAW 264.7 Macrophages

Vitexdoin A inhibits LPS-induced NO production in RAW 264.7 macrophages with an IC50 of 0.38 μM [1]. Under identical assay conditions within the same study, structurally related lignans vitexdoin D (compound 5), vitexdoin E (compound 6), and the known derivative vitrofolal F (compound 9) exhibit IC50 values of 0.13 μM, 0.15 μM, and 0.11 μM, respectively [1]. Vitexdoin A is therefore 2.5- to 3.5-fold less potent than the most active congeners in this series.

Anti-inflammatory Nitric oxide Macrophage

Antioxidant Activity of Vitexdoin A by DPPH Radical Scavenging

In a DPPH radical scavenging assay conducted on 15 compounds isolated from Vitex negundo var. cannabifolia seeds, vitexdoin A (compound 2) was reported as one of the compounds exhibiting notable antioxidant activity, alongside vitrofolal F and vitexdoin D [1]. Comparative quantitative IC50 data for vitexdoin A in DPPH assays is not provided in the primary literature; however, related studies on Vitex lignans using the ferric thiocyanate method demonstrate that compounds including vitedoin A (1), vitedoamine A (2), and known lignans 4–7 exhibit stronger antioxidative activity than the reference standard α-tocopherol [2]. This class-level antioxidant profile supports the use of Vitexdoin A in oxidative stress models where lignan-mediated radical scavenging is of interest.

Antioxidant DPPH Free radical scavenging

Structural Distinction of Vitexdoin A as a Phenyldihydronaphthalene-Type Lignan

Vitexdoin A is unambiguously a phenyldihydronaphthalene-type lignan (compound 1) as determined by comprehensive NMR, IR, and MS analyses [1]. In the same isolation study, compounds 3–6 (vitexdoins B–E) are phenylnaphthalene-type lignans, and vitedoamine B (compound 2) is a phenylnaphthalene-type lignan alkaloid [1]. The dihydronaphthalene versus naphthalene core differentiates Vitexdoin A from the majority of its co-isolated congeners and influences both electronic properties and potential biological interactions [1].

Structural biology Natural product chemistry Lignan classification

Class-Level Cytotoxicity and Safety Window Context

Direct cytotoxicity data for Vitexdoin A against RAW 264.7 or other cell lines are not reported in the primary characterization paper [1]. However, a structurally related Vitex lignan, vitedoin A, exhibits moderate cytotoxicity against HCT116 colon cancer cells with an IC50 of 10.18 μM [2], indicating a potential therapeutic window between NO inhibition and cytotoxicity for this class of compounds. The NO inhibitory IC50 of Vitexdoin A (0.38 μM) [1] is approximately 27-fold lower than the reported HCT116 cytotoxicity IC50 of vitedoin A, suggesting that at concentrations relevant for NO modulation, these lignans may spare normal cellular viability.

Cytotoxicity Safety pharmacology Selectivity

Best-Fit Research and Industrial Applications for Vitexdoin A Based on Verified Evidence


Reference Compound in Lignan Structure–Activity Relationship (SAR) Studies

Given that Vitexdoin A (IC50 0.38 μM) is 2.5- to 3.5-fold less potent than vitexdoin D (0.13 μM), vitexdoin E (0.15 μM), and vitrofolal F (0.11 μM) in the same LPS-stimulated RAW 264.7 NO inhibition assay [1], it serves as a moderately active reference point when evaluating the potency of newly isolated or synthesized lignans. Its phenyldihydronaphthalene scaffold also contrasts with the phenylnaphthalene core of more potent congeners [1], enabling systematic investigation of how core saturation affects NO scavenging activity.

Control Compound for Inflammation Models Focused on NO Signaling

In experiments using LPS-stimulated RAW 264.7 macrophages to study NO-mediated inflammatory pathways, Vitexdoin A provides a defined, moderate-level NO inhibition (IC50 0.38 μM) [1]. This makes it suitable as a positive control for assays that require a non-maximal inhibition signal, or as a comparator for evaluating extracts or fractions from Vitex species or other plant sources with unknown lignan content.

Oxidative Stress Models Requiring Lignan-Class Antioxidant Activity

While direct quantitative DPPH IC50 data for Vitexdoin A are not published, its classification as a compound with notable antioxidant activity in DPPH assays alongside vitrofolal F and vitexdoin D [1], combined with class-level evidence that related Vitex lignans surpass α-tocopherol in antioxidative potency [2], supports its use in cellular or biochemical oxidative stress models. Researchers should anticipate moderate radical scavenging effects and validate activity in their specific system.

Natural Product Libraries for Phenotypic Screening

Vitexdoin A is a structurally defined, pure phenyldihydronaphthalene-type lignan (C19H18O6, MW 342.34) [1] available from multiple research chemical suppliers. Its unique scaffold and confirmed but moderate NO inhibitory activity make it a valuable entry in natural product-focused compound libraries for unbiased phenotypic screening, particularly where identification of structurally novel modulators of inflammation or oxidative stress is the goal.

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